

Application of Liquid Chromatography-Mass Spectrometry for Ethionamide Quantification

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Compound of Interest

Compound Name: Ethionamide

Cat. No.: B1671405

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Introduction

Ethionamide is a critical second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, **ethionamide** requires metabolic activation to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] Therapeutic drug monitoring and pharmacokinetic studies of **ethionamide** and its active metabolite, **ethionamide** sulfoxide, are crucial for optimizing treatment efficacy and minimizing dose-related side effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of **ethionamide** and its metabolites in biological matrices.[2] This application note provides a detailed protocol for the quantification of **ethionamide** using LC-MS/MS, summarizes key quantitative data from validated methods, and illustrates the metabolic pathway and experimental workflow.

Metabolic Activation of Ethionamide

Ethionamide is a prodrug that is metabolically activated by the mycobacterial enzyme EthA, a monooxygenase.[1][3] This activation process converts **ethionamide** into its active form, which then inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), a key player in the synthesis of mycolic acids.[1] The disruption of mycolic acid synthesis weakens the mycobacterial cell wall, leading to bacterial cell death. The metabolic activation of **Ethionamide** is a critical step for its anti-tuberculosis activity.



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Caption: Metabolic activation pathway of **Ethionamide**.

Experimental Protocol: Quantification of Ethionamide in Human Plasma

This protocol describes a general method for the quantification of **ethionamide** and its metabolite, **ethionamide** sulfoxide, in human plasma using LC-MS/MS. This protocol is based on methodologies reported in peer-reviewed literature.

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction method is employed to extract **ethionamide**, **ethionamide** sulfoxide, and an internal standard (e.g., prothionamide) from human plasma.

- Materials:
 - Human plasma samples
 - Prothionamide (Internal Standard)
 - Solid-phase extraction (SPE) cartridges
 - Methanol
 - Acetonitrile
 - 0.1% Acetic Acid in water
 - Centrifuge
 - Evaporator

- Procedure:
 - Thaw plasma samples at room temperature.
 - Spike 300 µL of plasma with the internal standard, prothionamide.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analytes with methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system
- Column: Peerless Basic C18 (or equivalent)
- Mobile Phase: 0.1% Acetic acid: Acetonitrile (20:80, v/v)
- Flow Rate: 0.50 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Run Time: 3.5 minutes

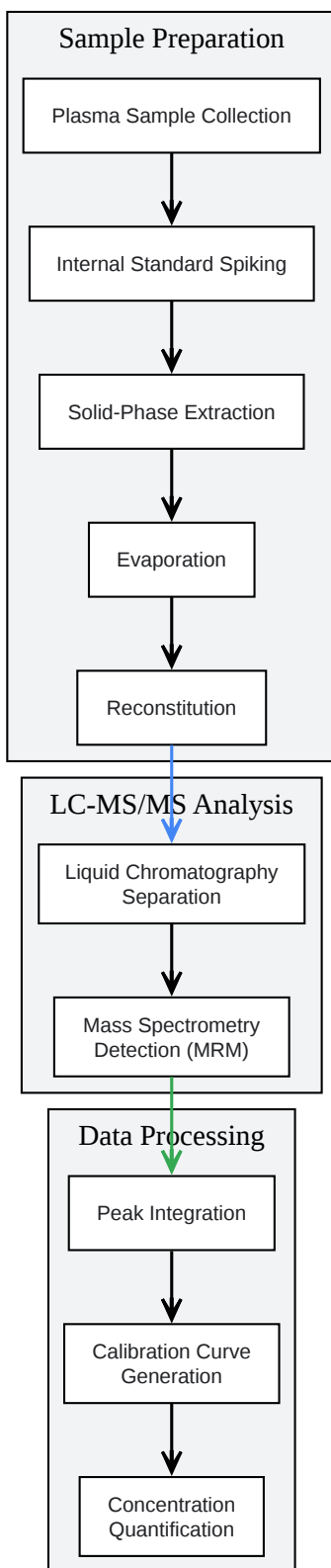
Mass Spectrometry Conditions

- Instrumentation: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode

- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Ethionamide**: m/z 167.1 → 106.1
 - **Ethionamide** Sulfoxide: m/z 183.1 → 106.1
 - Prothionamide (IS): m/z 181.1 → 120.1

Experimental Workflow

The overall workflow for the quantification of **Ethionamide** by LC-MS/MS involves several key steps from sample collection to data analysis.



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Caption: General workflow for LC-MS/MS analysis of **Ethionamide**.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous quantification of **ethionamide** and **ethionamide** sulfoxide in human plasma.

Parameter	Ethionamide	Ethionamide Sulfoxide
Linearity Range (ng/mL)	25.7 - 6120	50.5 - 3030
Correlation Coefficient (r)	> 0.998	> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL)	25.7	50.5
Intra-day Precision (%CV)	Meets FDA guidelines	Meets FDA guidelines
Inter-day Precision (%CV)	Meets FDA guidelines	Meets FDA guidelines
Stability	Stable in bench-top, autosampler, and freeze-thaw cycles	Stable in bench-top, autosampler, and freeze-thaw cycles

Conclusion

Liquid chromatography-mass spectrometry provides a robust, sensitive, and specific platform for the quantitative analysis of **ethionamide** and its active metabolite in biological fluids. The detailed protocol and validated performance characteristics presented in this application note demonstrate the suitability of LC-MS/MS for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies of **ethionamide**. The high throughput and accuracy of this method can significantly contribute to optimizing treatment strategies for multidrug-resistant tuberculosis.

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